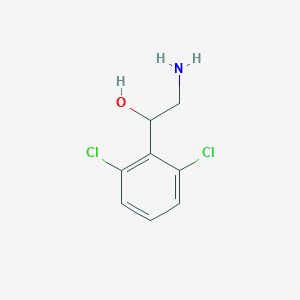

![molecular formula C7H10O3 B169636 1,4-Dioxaspiro[4.4]nonan-7-one CAS No. 109459-59-8](/img/structure/B169636.png)

1,4-Dioxaspiro[4.4]nonan-7-one

Vue d'ensemble

Description

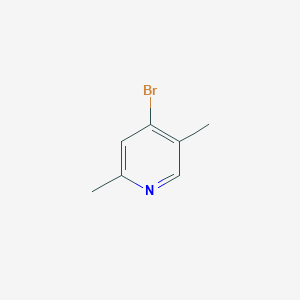

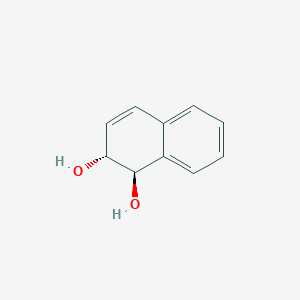

1,4-Dioxaspiro[4.4]nonan-7-one is a chemical compound with the molecular formula C7H10O3 . It is also known by other names such as 3-keto cyclopentanone acetal and 1,4-Dioxaspiro[4.4]nonan-8-one . The molecular weight of this compound is 142.15 g/mol .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C7H10O3/c8-6-1-2-7 (5-6)9-3-4-10-7/h1-5H2 . The Canonical SMILES representation is C1CC2 (CC1=O)OCCO2 . Physical and Chemical Properties Analysis

This compound has a XLogP3-AA value of -0.5, indicating its relative hydrophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 35.5 Ų . The compound has a complexity of 158 .Applications De Recherche Scientifique

Synthesis and Application in Immunomodulation

- Efficient Synthesis for Immunomodulation : Zhang & Nan (2017) described an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a component of the immunosuppressive triterpenoid Phainanoid F. This synthesis used furan oxidative spirocyclization and achieved a 17.3% overall yield in 11 linear steps (Chenlu Zhang & F. Nan, 2017).

Insect Pheromone Research

- Insect Pheromones : Francke & Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan as a principal aggregation pheromone for some bark beetles, leading to systematic studies on spiroketals like 1,4-Dioxaspiro[4.4]nonan-7-one (W. Francke & W. Reith, 1979).

Synthesis and Optimization Techniques

- Synthesis Optimization : Feng-bao (2006) synthesized 1,4-Dioxaspiro[4.5]decan-8-one, similar in structure to this compound, optimizing reaction conditions and achieving higher yields and reduced reaction time (Zhang Feng-bao, 2006).

Chemical Structure and Modification

- Bromination of Spiroketals : Ponomarev & Peshekhonova (1969) conducted bromination of 1,6-dioxaspiro[4.4]nonane, related to this compound, to obtain mono and dibromo-derivatives for further chemical studies (A. Ponomarev & A. D. Peshekhonova, 1969).

Application in Oligonucleotide Synthesis

- Oligonucleotide Synthesis : Leisvuori et al. (2008) used 1,6-Dioxaspiro[4,4]nonane-2,7-dione for oligonucleotide synthesis, demonstrating its utility in constructing biodegradable base-sensitive phosphate protection (A. Leisvuori et al., 2008).

Organic Chemistry and Total Synthesis

Organic Synthesis : Ramana et al. (2009) utilized 1,6-dioxaspiro[4.4]nonane in the total synthesis of cephalosporolides E/F, highlighting its role in organic chemistry (C. Ramana, S. Suryawanshi, & R. Gonnade, 2009).

Spiroketal Synthesis : Sridharan et al. (2011) described an efficient synthesis of 1,6-dioxaspiro[4.4]nonane derivatives, applied in the direct synthesis of chalcogran, a beetle pheromone (V. Sridharan et al., 2011).

Asymmetric Cyclization : Tiecco et al. (2006) developed an asymmetric cyclization method to synthesize enantiomerically pure 1,6-dioxaspiro[4.4]nonanes, essential for creating specific stereoisomers in organic chemistry (M. Tiecco et al., 2006).

Polymerization and Material Science

Cationic Ring-Opening Polymerization : Takata et al. (1992) studied the cationic polymerizations of compounds including 1,4,6,9-tetraoxaspiro[4.4]nonane, demonstrating their utility in creating novel polymers (T. Takata, Toshiro Ariga, & T. Endo, 1992).

Chemically Amplified Photoresists : Kim, Park, & Ji‐Hyun Jang (2000) synthesized poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) for use in chemically amplified photoresists, important for photolithography in semiconductor manufacturing (Jin-beak Kim, Joonho Park, & Ji‐Hyun Jang, 2000).

Mécanisme D'action

Target of Action

It has been shown that similar spiro compounds have a broad spectrum of biological activity, displaying antibiotic, anti-anaphylactic, anti-phlogistic, and antispasmodic activity . Further research is needed to identify the specific targets of 1,4-Dioxaspiro[4.4]nonan-7-one.

Biochemical Pathways

Given the broad spectrum of biological activity of similar spiro compounds , it can be inferred that multiple pathways might be affected

Result of Action

Given the broad spectrum of biological activity of similar spiro compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

1,4-dioxaspiro[4.4]nonan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJRFMICEAJKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

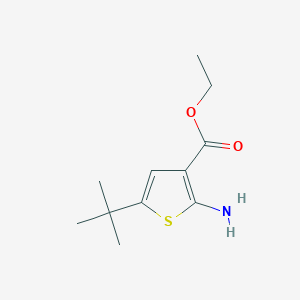

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)